molecular formula C21H20N2O5 B14942695 Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate

Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate

Cat. No.: B14942695
M. Wt: 380.4 g/mol
InChI Key: YNWKAMZQRQFNTL-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a benzyl group, a tetrahydrofuran-3-ylcarbonyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Attachment of the Tetrahydrofuran-3-ylcarbonyl Group: This step involves the reaction of the benzoxazole intermediate with tetrahydrofuran-3-ylcarbonyl chloride in the presence of a base to form the desired amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide and a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-benzyl-1,3-benzoxazole-5-carboxylate: Lacks the tetrahydrofuran-3-ylcarbonyl group.

    Methyl 2-benzyl-7-amino-1,3-benzoxazole-5-carboxylate: Lacks the tetrahydrofuran-3-ylcarbonyl group and has an amino group instead.

Uniqueness

Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate is unique due to the presence of the tetrahydrofuran-3-ylcarbonyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzoxazole derivatives and may contribute to its specific applications and effects.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-benzyl-7-(oxolane-3-carbonylamino)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C21H20N2O5/c1-26-21(25)15-10-16-19(17(11-15)23-20(24)14-7-8-27-12-14)28-18(22-16)9-13-5-3-2-4-6-13/h2-6,10-11,14H,7-9,12H2,1H3,(H,23,24)

InChI Key

YNWKAMZQRQFNTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)NC(=O)C3CCOC3)OC(=N2)CC4=CC=CC=C4

Origin of Product

United States

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